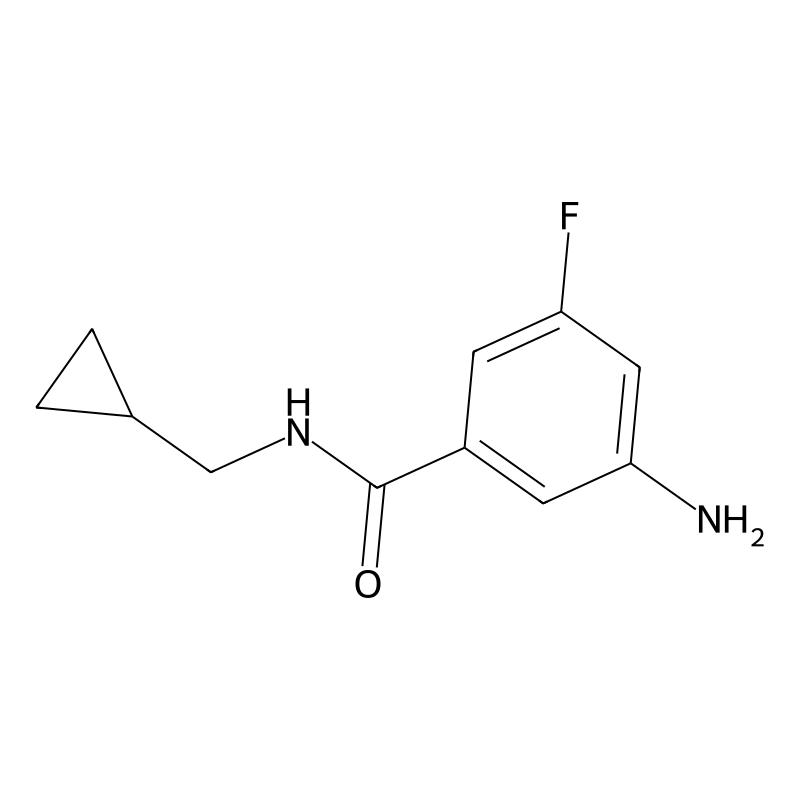

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide is an organic compound characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a cyclopropylmethyl group attached to the nitrogen atom of the benzamide structure. Its molecular formula is , and it is known for its potential applications in medicinal chemistry and biological studies. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield various amines.

- Coupling Reactions: This compound can participate in coupling reactions, such as those catalyzed by palladium, to form more complex molecules.

These reactions are significant in developing derivatives with altered biological activity or chemical properties.

The biological activity of 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide has been investigated for its potential therapeutic effects. It has shown promise in:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially due to its ability to interact with specific enzymes involved in tumor growth.

- Anti-inflammatory Properties: It has been evaluated for its capacity to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Biochemical Probes: The compound serves as a biochemical probe for studying enzyme interactions and metabolic pathways.

The synthesis of 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide typically involves several key steps:

- Starting Material Preparation: The synthesis often begins with a suitable benzene derivative.

- Fluorination: A fluorine atom is introduced at the fifth position through electrophilic fluorination methods.

- Amidation: The carboxylic acid group is converted into an amide using cyclopropylmethylamine under controlled conditions.

- Reduction and Purification: Any nitro intermediates are reduced to form the amino group, followed by purification techniques such as recrystallization or chromatography to isolate the final product.

3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide has several applications across different fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Agrochemicals: The compound is used as a precursor for developing insecticides and herbicides.

- Research

Interaction studies have focused on understanding how 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide interacts with various molecular targets:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits.

- Receptor Binding: Studies have shown that it can bind to certain receptors, modulating their activity and influencing physiological responses.

Several compounds share structural similarities with 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-N-cyclopropylbenzamide | Similar benzamide structure without fluorine | Lacks the fluorine atom, potentially altering reactivity |

| 5-Fluoro-2-aminobenzamide | Contains a fluorine atom but lacks cyclopropyl group | Different steric properties affecting biological activity |

| 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide | Similar structure but with a methyl group instead | Variation in substitution pattern affecting properties |

Uniqueness

The uniqueness of 3-Amino-N-(cyclopropylmethyl)-5-fluorobenzamide lies in its combination of both cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. This structural configuration influences its reactivity and interaction profiles compared to other similar compounds, making it a valuable candidate for specific research and industrial applications.